![molecular formula C18H18ClN3O2S B2881317 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-20-2](/img/no-structure.png)

4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

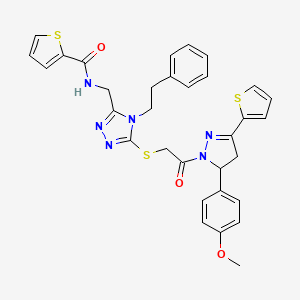

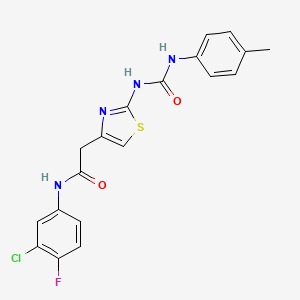

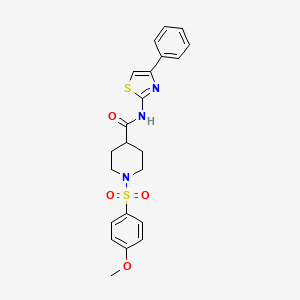

The compound “4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a complex organic molecule. It contains a quinazoline ring which is a type of heterocyclic compound. Quinazoline derivatives have been found to possess various biological activities . The compound also contains a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a thione group (sulfur atom double-bonded to a carbon atom), and a 4-chlorophenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thione group might be reactive towards nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar thione group and the aromatic rings might influence its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial Agent

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with various bacterial and fungal species, potentially inhibiting their growth or killing them outright. This application is particularly relevant in the development of new antibiotics and antifungal medications, which are crucial in the fight against drug-resistant strains of pathogens .

Anticancer Activity

The quinazoline derivative exhibits promising anticancer properties. It has been studied for its efficacy in inhibiting the proliferation of cancer cells, including breast cancer cell lines. This suggests that it could be used in the development of novel chemotherapy agents, offering a new avenue for cancer treatment .

Biological Activity Modulation

Indole derivatives, which share a similar core structure to our compound, are known for their role in modulating biological activity. They have been used in the treatment of various disorders and diseases within the human body, including cancer and microbial infections. The compound’s ability to mimic these effects makes it a valuable tool for biomedical research .

Pharmacological Research

In pharmacological studies, this compound can serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical properties make it a versatile precursor in the creation of a wide range of pharmacologically active compounds .

Molecular Modelling

The compound’s structure allows it to be used in molecular modelling studies. Researchers can use it to understand the interaction between drugs and their targets, which is essential for the rational design of new medications with improved efficacy and reduced side effects .

Synthetic Chemistry

As a synthetic intermediate, this compound is valuable in the field of synthetic chemistry. It can be used to create a variety of heterocyclic compounds, which are a cornerstone of medicinal chemistry. These compounds can have a wide range of applications, from materials science to pharmaceuticals .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzylamine with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable base to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "6,7-dimethoxy-2(1H)-quinazolinethione", "Suitable base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1 equivalent) and 6,7-dimethoxy-2(1H)-quinazolinethione (1 equivalent) in a suitable solvent (e.g. ethanol, methanol).", "Step 2: Add a suitable base (e.g. sodium hydroxide, potassium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired product." ] } | |

Numéro CAS |

902503-20-2 |

Nom du produit |

4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione |

Formule moléculaire |

C18H18ClN3O2S |

Poids moléculaire |

375.87 |

Nom IUPAC |

4-[2-(4-chlorophenyl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H18ClN3O2S/c1-23-15-9-13-14(10-16(15)24-2)21-18(25)22-17(13)20-8-7-11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,25) |

Clé InChI |

LVAJKBLYWSBCHB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=C(C=C3)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2881249.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)